Tegafur

描述

Historical Context of Tegafur Development and Application in Cancer Therapy

The development of this compound dates back to the 1960s, with its patenting in 1967 and first approval for medical use in 1972. wikipedia.org It was first synthesized in the Soviet Union in 1967 and was later introduced in Japan in 1974. newdrugapprovals.org The primary goal behind its creation was to develop a less toxic and orally bioavailable precursor to the potent anti-cancer agent 5-fluorouracil (B62378) (5-FU). newdrugapprovals.orgnih.gov

Early clinical studies in the United States during the 1970s explored this compound's efficacy in treating various cancers, including colorectal, breast, and gastric cancers. cancernetwork.comascopubs.org However, its development in the U.S. was initially halted due to a perceived lack of therapeutic advantage over 5-FU and associated toxicities. cancernetwork.com

In contrast, research and development continued, particularly in Japan, leading to the creation of combination therapies designed to enhance this compound's efficacy and modulate its metabolism. nih.govcancernetwork.com A significant milestone was the development of Uracil-Tegafur (UFT), a combination of this compound and uracil (B121893) in a 4:1 molar ratio, in the 1980s. nih.govwikipedia.org This combination was designed to increase the concentration and prolong the activity of the 5-FU generated from this compound. nih.govdrugbank.com UFT gained widespread approval and has been used to treat millions of patients for various cancers, including those of the colon, rectum, breast, and lung. wikipedia.org

Further innovation led to the development of S-1, an oral formulation that combines this compound with two modulators: gimeracil (B1684388) and oteracil potassium. dovepress.comtandfonline.comcancernetwork.com Gimeracil is a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the enzyme that degrades 5-FU, while oteracil helps to reduce gastrointestinal toxicity. cancernetwork.comnih.gov S-1 was developed in Japan and has become a standard treatment for advanced gastric cancer in Asia. dovepress.comnih.gov

This compound as a Prodrug in Chemotherapy

This compound's primary role in chemotherapy is to act as a prodrug, an inactive compound that is converted into a pharmacologically active agent within the body. wikipedia.orgnih.gov This approach offers several advantages, including improved oral bioavailability and the potential for sustained release of the active drug, which can lead to more consistent therapeutic levels in the bloodstream and tumor tissues. nih.govcancernetwork.com

The therapeutic activity of this compound is entirely dependent on its metabolic conversion to 5-fluorouracil (5-FU). wikipedia.orgdrugbank.com After oral administration, this compound is absorbed and transported to the liver, where it undergoes bioactivation. wikipedia.orgdrugbank.com

This conversion is primarily catalyzed by the cytochrome P450 enzyme CYP2A6. nih.govnih.gov The process involves the 5'-hydroxylation of the this compound molecule to form an unstable intermediate, 5'-hydroxythis compound, which then spontaneously degrades to release 5-FU. nih.govdrugbank.com Thymidine (B127349) phosphorylase is another enzyme that has been reported to be involved in the formation of 5-FU from this compound. nih.gov

Once formed, 5-FU exerts its anticancer effects through several mechanisms. Its active metabolites, such as 5-fluorodeoxyuridine monophosphate (FdUMP) and 5-fluorouridine-triphosphate (FUTP), interfere with DNA and RNA synthesis. drugbank.comcancer.gov FdUMP inhibits the enzyme thymidylate synthase, which is crucial for the synthesis of thymidine, a necessary component of DNA. drugbank.commdpi.com This inhibition leads to a depletion of thymidine, disrupting DNA replication and repair, and ultimately causing cell death in rapidly dividing cancer cells. drugbank.com FUTP can be incorporated into RNA, disrupting its normal functions. drugbank.comcancer.gov

The effectiveness of this compound-based therapies is often enhanced by co-administering compounds that modulate 5-FU metabolism. For instance, uracil in UFT competitively inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the rapid breakdown of 5-FU. wikipedia.orgdrugbank.comcancer.gov By inhibiting DPD, uracil increases the bioavailability and prolongs the half-life of 5-FU, enhancing its antitumor effect. nih.govdrugbank.com Similarly, gimeracil in the S-1 formulation is a much more potent DPD inhibitor than uracil. cancernetwork.com

Table 1: Key Metabolic Enzymes in this compound Bioactivation and 5-FU Catabolism

| Enzyme | Role | Location | Modulator(s) |

| Cytochrome P450 2A6 (CYP2A6) | Converts this compound to 5-FU. nih.govnih.gov | Liver. wikipedia.orgnih.gov | - |

| Dihydropyrimidine Dehydrogenase (DPD) | Degrades and inactivates 5-FU. wikipedia.orgmdpi.com | Liver and other tissues. wikipedia.org | Uracil, Gimeracil. drugbank.comcancernetwork.com |

| Thymidylate Synthase (TS) | Target enzyme for 5-FU's active metabolite (FdUMP), crucial for DNA synthesis. drugbank.com | Various tissues, including tumor cells. | Leucovorin (indirectly enhances inhibition). cancernetwork.com |

| Orotate (B1227488) Phosphoribosyltransferase (OPRT) | Involved in the phosphorylation of 5-FU to its active form. researchgate.net | Various tissues, including tumor cells. | Oteracil. cancernetwork.com |

Current Research Landscape and Significance of this compound Studies

Current academic research on this compound continues to explore its utility in various cancer types and therapeutic combinations. The focus has largely shifted from this compound as a single agent to its role within sophisticated combination therapies like UFT and S-1.

Studies are actively investigating the efficacy of these oral fluoropyrimidine regimens as alternatives to intravenous 5-FU, often demonstrating comparable efficacy with the convenience of oral administration. nih.govmdpi.com Research in colorectal and gastric cancer remains prominent. For instance, studies have evaluated S-1 in combination with oxaliplatin (B1677828) for advanced colorectal cancer, finding its efficacy not inferior to other standard combinations. nih.gov In advanced gastric cancer, S-1 combined with cisplatin (B142131) is a standard first-line treatment in Japan. dovepress.comnih.gov

Recent research also explores new combinations. A phase 2 clinical trial investigated the combination of nab-paclitaxel with S-1 for advanced biliary tract adenocarcinoma, showing promising antitumor activity. amegroups.org Another study explored the first-line use of this compound combined with apatinib (B926) for advanced gastric cancer. nih.gov

A significant area of ongoing research is pharmacogenetics, specifically how genetic variations in enzymes like CYP2A6 and DPD affect patient outcomes. wikipedia.orgnih.gov Polymorphisms in the CYP2A6 gene can influence the rate of this compound's conversion to 5-FU, potentially affecting both efficacy and toxicity. dovepress.comnih.gov Similarly, DPD deficiency, a genetic condition, can lead to severe toxicity from 5-FU-based drugs. wikipedia.org This research is crucial for personalizing treatment and optimizing therapeutic outcomes.

Table 2: Selected Recent Research Findings on this compound-Based Therapies

| Study Focus | Cancer Type | Key Findings |

| S-1 + Nab-paclitaxel | Advanced Biliary Tract Adenocarcinoma | The combination showed explicit antitumor activities and a favorable safety profile. amegroups.org |

| S-1 + Oxaliplatin | Advanced Colorectal Cancer | Efficacy was not inferior to the combination of Xeloda and oxaliplatin, with no additional toxicity. nih.gov |

| This compound + Apatinib | Advanced Gastric Cancer | The combination achieved good efficacy and prolonged progression-free time. nih.gov |

| Adjuvant UFT | Stage I Non-Small Cell Lung Cancer (NSCLC) | UFT is a recommended adjuvant therapy in Japan for completely resected stage I NSCLC. nih.gov |

| Adjuvant UFT | Stage IIA Colon Cancer | Postoperative adjuvant UFT significantly improved disease-free survival compared to observation alone. nih.gov |

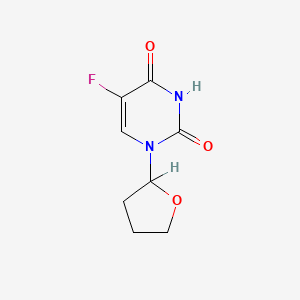

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWLQNSHRPWKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)N2C=C(C(=O)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001009966 | |

| Record name | Tegafur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.9 [ug/mL] (The mean of the results at pH 7.4), Partly miscible | |

| Record name | SID8139878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tegafur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

17902-23-7, 82294-77-7 | |

| Record name | Tegafur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17902-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tegafur [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017902237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, didehydroderiv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082294777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tegafur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tegafur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1-(tetrahydro-2-furyl)uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEGAFUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1548R74NSZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

339.8-343.4 | |

| Record name | Tegafur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanisms of Action and Biotransformation of Tegafur

Tegafur as a Prodrug Activation Pathway

The conversion of this compound to its active form, 5-FU, is a critical step for its anticancer activity. This bioactivation occurs through several distinct routes, primarily involving hepatic enzymes. researchgate.net

The main pathway for the metabolic activation of this compound is initiated by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. nih.govresearchgate.netdrugbank.com These enzymes catalyze the 5'-hydroxylation of the tetrahydrofuran (B95107) ring of the this compound molecule. nih.govnih.gov This initial oxidative step is crucial as it renders the molecule unstable and primes it for conversion to 5-FU. nih.govdrugbank.com While several CYP isoforms can metabolize this compound, specific enzymes play a more dominant role. nih.gov

Extensive research has identified CYP2A6 as the principal enzyme responsible for the bioactivation of this compound in human liver microsomes. nih.govdrugbank.comdrugbank.comjst.go.jp Studies have demonstrated a strong correlation between the rate of 5-FU formation from this compound and the activity of CYP2A6, often measured by coumarin (B35378) 7-hydroxylation, a marker specific to this enzyme. nih.gov Furthermore, the formation of 5-FU is significantly inhibited by specific substrates and antibodies targeting the CYP2A6 isoform. nih.gov While CYP2A6 is predominant, other isoforms, including CYP1A2 and CYP2C8, have also been shown to contribute to 5-FU formation, although their relative importance may vary between individuals. nih.gov

Key Cytochrome P450 Isoforms in this compound Metabolism

| CYP Isoform | Role in this compound Metabolism | Supporting Findings |

|---|---|---|

| CYP2A6 | Predominant enzyme for 5'-hydroxylation and bioactivation to 5-FU. nih.govdrugbank.com | High correlation with coumarin 7-hydroxylation activity; inhibited by CYP2A6-specific antibodies. nih.gov |

| CYP1A2 | Contributes to 5-FU formation; may have a high Vmax/Km value. nih.gov | Inhibition by furafylline (B147604) and anti-CYP1A2 antibodies reduces 5-FU formation. nih.gov |

| CYP2C8 | Contributes to 5-FU formation in some individuals. nih.gov | Inhibition by quercetin (B1663063) and anti-CYP2C8 antibodies reduces 5-FU formation. nih.gov |

The enzymatic action of CYP2A6 hydroxylates this compound at the 5'-position of its tetrahydrofuran ring, creating an unstable intermediate metabolite known as 5'-hydroxythis compound. drugbank.com This metabolite is chemically labile and does not accumulate; instead, it undergoes rapid, spontaneous degradation to yield the active cytotoxic agent, 5-fluorouracil (B62378) (5-FU), and γ-hydroxybutyraldehyde. nih.govdrugbank.com

In addition to the primary CYP-mediated pathway, the enzyme thymidine (B127349) phosphorylase (TP) also contributes to the conversion of this compound to 5-FU. nih.govpharmgkb.org This enzyme, which is found in various tissues, can directly cleave the N1-C2' bond of the this compound molecule, releasing 5-FU. nih.gov Studies comparing the relative contributions of CYP enzymes and thymidine phosphorylase in human liver preparations have shown that the CYP-dependent pathway, particularly via CYP2A6, is the major route for 5-FU formation. jst.go.jpnih.govpharmgkb.org However, the activity of thymidine phosphorylase provides an alternative, systemic mechanism for the bioactivation of this compound. researchgate.net

Role of Cytochrome P450 Enzymes (CYP) in 5'-Hydroxylation

Antineoplastic Mechanisms of the Active Metabolite 5-Fluorouracil

Once this compound is converted to 5-fluorouracil, 5-FU exerts its anticancer effects by disrupting essential cellular processes, primarily DNA synthesis and RNA function. nih.govnih.gov Within the target cancer cells, 5-FU is further anabolized into three active metabolites: 5-fluorodeoxyuridine monophosphate (FdUMP), 5-fluorouridine (B13573) triphosphate (FUTP), and 5-fluorodeoxyuridine triphosphate (FdUTP). frontiersin.orgnih.gov Each of these metabolites interferes with nucleic acid metabolism through distinct mechanisms.

Inhibition of Thymidylate Synthase: The primary mechanism of 5-FU's cytotoxicity is the inhibition of thymidylate synthase (TS) by its metabolite FdUMP. drugbank.comnih.gov FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate. nih.govspandidos-publications.com This complex blocks the enzyme's normal function, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). nih.gov The depletion of dTMP, a crucial precursor for deoxythymidine triphosphate (dTTP), leads to an imbalance of deoxynucleotides and inhibits DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells. nih.govspandidos-publications.com

Mechanisms of Action of 5-Fluorouracil Metabolites

| Active Metabolite | Mechanism of Action | Cellular Consequence |

|---|---|---|

| FdUMP (5-fluorodeoxyuridine monophosphate) | Inhibits thymidylate synthase (TS) by forming a stable ternary complex. drugbank.comnih.govspandidos-publications.com | Depletion of dTMP, inhibition of DNA synthesis and repair ("thymineless death"). nih.gov |

| FUTP (5-fluorouridine triphosphate) | Incorporates into RNA in place of UTP. frontiersin.orgnih.gov | Disruption of RNA processing, stability, and function. nih.gov |

| FdUTP (5-fluorodeoxyuridine triphosphate) | Incorporates into DNA in place of dTTP. frontiersin.orgnih.gov | DNA damage and fragmentation. frontiersin.org |

Thymidylate Synthase (TS) Inhibition

One of the primary mechanisms by which this compound's active metabolite, FdUMP, exerts its cytotoxic effect is through the potent inhibition of thymidylate synthase (TS). TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. researchgate.net FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), binds to the nucleotide-binding site of TS, forming a stable ternary complex. researchgate.net This complex effectively blocks the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the enzyme's active site, thereby halting dTMP synthesis. researchgate.net The inhibitory potency of FdUMP against TS has been quantified, with studies reporting low nanomolar Ki values, underscoring its high affinity for the enzyme. aacrjournals.org Preoperative treatment with this compound and uracil (B121893) has been shown to significantly increase the number of FdUMP binding sites in colorectal carcinoma tissues. nih.gov

Table 2: Inhibition of Thymidylate Synthase by FdUMP

| Cell Line | Ki for FdUMP (nM) | Source |

|---|---|---|

| Colo320 | 0.82 | aacrjournals.org |

| Colo201 | 2.41 | aacrjournals.org |

| SNU-C4 (Median Value) | 1.27 | aacrjournals.org |

Disruption of RNA Function

The third active metabolite, 5-fluorouridine triphosphate (FUTP), targets RNA synthesis and function. mdpi.com FUTP can be incorporated into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), in place of its natural counterpart, uridine (B1682114) triphosphate (UTP). mdpi.com This incorporation can lead to alterations in RNA processing, stability, and function, ultimately disrupting protein synthesis and other vital cellular activities. The widespread incorporation of FUTP into RNA contributes significantly to the cytotoxic effects observed with this compound-based therapies.

Impact on Deoxythymidine Monophosphate (dTMP) Synthesis

The inhibition of thymidylate synthase by FdUMP has a direct and profound impact on the intracellular pool of deoxythymidine monophosphate (dTMP). As TS is the sole de novo source of dTMP, its inhibition leads to a rapid depletion of this essential DNA precursor. researchgate.net Studies have shown that administration of UFT, a combination of this compound and uracil, leads to a sustained decrease in the intracellular deoxythymidine triphosphate (dTTP) pool, the downstream product of dTMP. nih.gov Specifically, UFT was found to keep the intracellular dTTP level at one-third to one-half of the control level for 24 hours. nih.gov This depletion of the dTTP pool starves the cell of a critical building block for DNA synthesis, thereby halting cell proliferation and inducing cell death.

Pharmacological Studies of Tegafur

Pharmacokinetic Investigations of Tegafur and its Metabolites

This compound's pharmacokinetic profile is characterized by its absorption, distribution, metabolism, and excretion, which ultimately determine the systemic exposure to both the prodrug and its active form, 5-FU.

Systemic Exposure and Plasma Concentrations of this compound and 5-FU

Following oral administration, this compound is rapidly and well absorbed into the systemic circulation. drugbank.commims.com Peak plasma concentrations of this compound are typically reached within 1 to 2 hours. drugbank.commims.com this compound provides a constant reserve of 5-FU, and when combined with agents that inhibit 5-FU degradation, such as uracil (B121893) or gimeracil (B1684388), sustained plasma levels of 5-FU can be achieved. hemonc.orgaacrjournals.orgmedsci.org Studies have shown that plasma this compound concentrations can range from 2,000 to 10,000 ng/mL after repetitive oral administration in combination regimens. medsci.org The plasma concentration of 5-FU peaks approximately 30 to 60 minutes after administration of a this compound-containing regimen and remains detectable for several hours. hemonc.orgdrugbank.com The area under the concentration-time curve (AUC) for 5-FU can vary depending on the co-administered agents. aacrjournals.orgmedsci.org

| Compound | Time to Peak Plasma Concentration (Tmax) |

|---|---|

| This compound | Approx. 1-2 hours drugbank.commims.com |

| 5-FU (from this compound regimens) | Approx. 30-60 minutes after administration hemonc.orgdrugbank.com |

Influence of Co-administered Agents on 5-FU Levels

This compound is often administered in combination with other agents that modulate the pharmacokinetics of 5-FU. Uracil, a component in combinations like UFT (this compound/uracil), competitively inhibits dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation. cancernetwork.comhemonc.orgdrugbank.commims.com This inhibition leads to increased 5-FU concentrations and enhanced antitumor activity. cancernetwork.comhemonc.orgdrugbank.commims.com Gimeracil (also known as CDHP), found in combinations like S-1 (this compound/gimeracil/oteracil), is a more potent inhibitor of DPD than uracil, resulting in significantly higher 5-FU exposure compared to this compound modulated by uracil. aacrjournals.orgaacrjournals.org Oteracil, another component of S-1, inhibits orotate (B1227488) phosphoribosyltransferase (OPRT) in the gastrointestinal tract, which is thought to reduce the gastrointestinal toxicity of 5-FU by decreasing its phosphorylation in the GI mucosa. mims.com Co-administration with oral leucovorin calcium does not significantly alter the plasma pharmacokinetics of this compound, uracil, or 5-FU. hemonc.org

Protein Binding Characteristics of this compound and 5-FU

This compound is moderately bound to serum proteins. Studies indicate that the serum protein binding of this compound is approximately 52% to 52.3%. drugbank.commims.comhemonc.orgdrugbank.com The active metabolite, 5-FU, has lower protein binding, reported to be around 10% to 18.4%. drugbank.comwikipedia.org

| Compound | Protein Binding |

|---|---|

| This compound | 52% - 52.3% drugbank.commims.comhemonc.orgdrugbank.com |

| 5-FU | 10% - 18.4% drugbank.comwikipedia.org |

Elimination Half-life of this compound and 5-FU

The elimination half-life of this compound is reported to be in the range of 3.9 to 11 hours. wikipedia.orgdrugbank.commims.com Specifically, the half-life of this compound has been noted as approximately 11 hours. drugbank.commims.comdrugbank.com The elimination half-life of 5-FU, when generated from this compound in combination regimens, can vary. It has been reported as approximately 1.6 to 1.9 hours mims.com and also with an apparent elimination half-life of 5.2 to 7.2 hours in some studies. nih.gov The half-life of 5-FU itself is generally shorter, around 16 to 20 minutes when administered intravenously as a bolus. wikipedia.orgmims.com

| Compound | Elimination Half-life |

|---|---|

| This compound | 3.9 - 11 hours wikipedia.orgdrugbank.commims.com |

| 5-FU (from this compound regimens) | 1.6 - 7.2 hours mims.comnih.gov |

| 5-FU (IV bolus) | 16 - 20 minutes wikipedia.orgmims.com |

Excretion Pathways of this compound

Less than 20% of the administered dose of this compound is excreted unchanged in the urine following oral administration. drugbank.commims.comdrugbank.comstonybrookmedicine.edu this compound is primarily metabolized in the liver to 5-FU. newdrugapprovals.orgcancernetwork.com The metabolites of this compound, including 5-FU and its subsequent catabolites, are then eliminated. The main elimination pathway of gimeracil, often co-administered with this compound, is by urinary excretion. josorge.com

Pharmacodynamic Research of this compound

This compound's pharmacodynamic effects are mediated through its conversion to 5-FU, which acts as an antimetabolite. drugbank.commims.com 5-FU is converted intracellularly to active metabolites, including 5-fluoro-deoxyuridine-monophosphate (FdUMP) and 5-fluorouridine-triphosphate (FUTP). drugbank.comhemonc.orgdrugbank.commims.com FdUMP inhibits thymidylate synthase (TS), an enzyme crucial for DNA synthesis. cancernetwork.comdrugbank.comhemonc.orgdrugbank.commims.combccancer.bc.ca This inhibition leads to decreased DNA synthesis and repair, ultimately hindering cell proliferation and causing cell death, particularly in rapidly dividing cancer cells. drugbank.commims.combccancer.bc.ca FUTP is incorporated into RNA, disrupting its function. drugbank.comhemonc.orgdrugbank.com The combination of inhibiting DNA synthesis and disrupting RNA function contributes to the cytotoxic effects of 5-FU. Studies have investigated the relationship between plasma 5-FU concentrations derived from this compound regimens and antitumor effects, suggesting that sustained 5-FU levels are important for efficacy. aacrjournals.orgnih.goviiarjournals.orgkoreamed.org Pharmacodynamic models have been developed to describe the relationship between plasma 5-FU levels and tumor shrinkage. iiarjournals.orgiiarjournals.org

Relationship between Drug Exposure and Efficacy

The relationship between drug exposure and efficacy is a critical aspect of pharmacological studies, aiming to link the concentration of a drug or its active metabolites in the body to the observed therapeutic effect. For this compound, as a prodrug of 5-FU, the exposure to both this compound and its active metabolite, 5-FU, is relevant to its efficacy.

Studies have investigated the pharmacokinetic profiles of this compound and 5-FU following this compound administration, often in combination with modulators like uracil or gimeracil and oteracil (as in the combination product S-1 or UFT) iiarjournals.orgnih.govmdpi.com. These studies aim to understand how factors such as dose, dosing schedule, and individual patient characteristics influence the systemic exposure to the active drug iiarjournals.orgascopubs.orgiiarjournals.org.

Research in colorectal cancer model rats administered uracil-tegafur (UFT) demonstrated that plasma 5-FU exposure levels increased with dosing time iiarjournals.orgiiarjournals.org. Significant variations were observed in tumor 5-FU concentrations in these studies iiarjournals.org. While a weak correlation was noted between blood platelet count and plasma 5-FU concentration, suggesting a potential link between exposure and hematological effects, the primary focus regarding efficacy is often on the relationship between 5-FU exposure and tumor response iiarjournals.orgiiarjournals.org.

Clinical trials evaluating this compound-based regimens have also explored the relationship between exposure and efficacy. For instance, studies on UFT have assessed the pharmacokinetic profiles of this compound, uracil, and 5-FU to understand how different dosing schedules impact exposure nih.govascopubs.org. A study comparing twice-daily versus thrice-daily administration of UFT showed that the area under the concentration-time curve (AUC) for 5-FU and uracil was significantly higher with the twice-daily schedule, indicating that different schedules can lead to different exposure levels even at similar daily doses nih.govascopubs.org. Such findings are crucial for optimizing dosing strategies to achieve desired exposure levels for efficacy.

The concept of exposure-response is fundamental in drug development, helping to determine the clinical significance of observed differences in exposure and to support new dosing regimens or formulations fda.govascopost.com. Understanding this relationship for this compound and its active metabolite 5-FU is essential for maximizing anti-tumor activity while managing potential toxicities.

Pharmacokinetic-Pharmacodynamic Modeling

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a mathematical approach used to quantitatively describe the relationship between drug exposure (PK) and the resulting pharmacological effect (PD) over time iiarjournals.orgnih.govmdpi.com. This modeling is a valuable tool in oncology drug development to predict outcomes, generate hypotheses, and optimize clinical therapies nih.govmdpi.com.

For this compound, PK/PD models have been developed to simulate and predict the time-course of plasma 5-FU concentrations and their effect on tumor growth or shrinkage iiarjournals.orgnih.gov. These models aim to capture the complex interplay between the absorption and metabolism of this compound to 5-FU and the subsequent impact of 5-FU on cancer cells.

A combined PK/PD model developed to simulate the response of a rat tumor to UFT administration successfully described the tumor cell growth treated with 5-FU nih.gov. This model, using a dual transit compartment approach, was able to simulate the dual mechanisms of action of 5-FU effectively nih.gov. Such models can be used to test various dosing strategies and predict their impact on tumor reduction nih.gov.

Preclinical studies using colorectal cancer model rats have also employed PK/PD modeling to describe the time-course alterations of plasma 5-FU concentrations and tumor shrinkage after multiple UFT administrations iiarjournals.orgiiarjournals.org. A simple PK/PD model in these studies successfully described plasma 5-FU levels and tumor shrinkage, highlighting the utility of this approach in understanding the drug's behavior and effect iiarjournals.orgiiarjournals.org. These models can help in establishing dose-determination criteria based on plasma 5-FU concentration and contribute to improving clinical outcomes iiarjournals.orgresearchgate.net.

PK/PD modeling can also incorporate factors influencing drug metabolism, such as the activity of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation wikipedia.orgnewdrugapprovals.org. Models have been shown to correctly predict the toxic effect of low DPD levels, consistent with clinical observations nih.gov.

Mechanisms of Drug Resistance to Tegafur

Strategies to Overcome Tegafur Resistance

Inhibition of 5-FU Degradation (e.g., Uracil (B121893), Gimeracil)

A primary mechanism of resistance to 5-FU involves its rapid degradation by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.govmdpi.comnih.gov DPD is the rate-limiting enzyme in 5-FU catabolism, converting it to inactive metabolites. pharmgkb.orgmdpi.comnih.gov High levels of DPD activity lead to reduced intracellular concentrations of active 5-FU metabolites, thereby diminishing its cytotoxic effects. mdpi.comresearchgate.net

To circumvent this degradation and enhance the efficacy of this compound, it is often co-administered with DPD inhibitors. Uracil and Gimeracil (B1684388) are two such inhibitors commonly used in combination with this compound. iiarjournals.orgimpactfactor.orgmdpi.comresearchgate.net

Uracil: In combinations like UFT (Uracil-Tegafur), Uracil is included at a specific molar ratio (typically 4:1 uracil to this compound) to competitively inhibit DPD. iiarjournals.orgresearchgate.netcancernetwork.commdpi.com This competitive inhibition reduces the breakdown of 5-FU, leading to higher and more sustained concentrations of the active drug in plasma and tissues, including tumors. iiarjournals.orgresearchgate.net This biochemical modulation enhances the antitumor effect. iiarjournals.org

Gimeracil: Gimeracil (also known as 5-chloro-2,4-dihydroxypyridine) is a more potent reversible inhibitor of DPD than uracil. mdpi.comresearchgate.net It is a component of the oral fluoropyrimidine S-1, which also contains this compound and Oteracil. impactfactor.orgnih.govmdpi.comresearchgate.net Gimeracil's stronger inhibitory effect on DPD contributes to maintaining higher concentrations of 5-FU, thereby augmenting the chemotherapy's effectiveness and potentially overcoming resistance associated with high DPD activity. impactfactor.orgmdpi.comresearchgate.net Studies have shown that gimeracil can significantly increase intracellular 5-FU concentrations and reduce 5-FU degradation in resistant cell lines. researchgate.net

The co-administration of DPD inhibitors like Uracil and Gimeracil is a strategy to overcome resistance mediated by increased 5-FU catabolism. iiarjournals.orgmdpi.comresearchgate.net

Modulation of Target Enzymes

Resistance to this compound can also arise from alterations in the enzymes that are targets of 5-FU metabolites or are involved in its activation.

Thymidylate Synthase (TS): TS is a primary intracellular target of 5-FU's active metabolite, fluorodeoxyuridylate (FdUMP). impactfactor.orgnih.govoaepublish.com FdUMP inhibits TS, which is crucial for the synthesis of thymidine (B127349) monophosphate (dTMP), a precursor for DNA synthesis. impactfactor.orgnih.gov Overexpression or increased activity of TS is a well-established mechanism of resistance to 5-FU and its prodrugs like this compound. fortunejournals.comnih.govoaepublish.commdpi.comnih.gov Increased TS levels can sequester FdUMP, reducing its inhibitory effect and allowing DNA synthesis to continue. nih.gov Resistance correlated with high TS activity has been observed in various cancer types. amegroups.org

Other Enzymes: While TS is a major player, other enzymes involved in 5-FU metabolism and action can also contribute to resistance. These may include enzymes involved in the activation of this compound to 5-FU or those in the downstream pathways affected by 5-FU metabolites. For instance, alterations in the expression or activity of enzymes involved in the anabolism of 5-FU to its active forms (like FdUMP, FUTP, and FdUTP) or enzymes involved in DNA repair can influence sensitivity to this compound. nih.govpharmgkb.org

Modulation of these enzymatic activities, particularly the upregulation of TS, represents a significant hurdle in achieving sustained therapeutic response to this compound. fortunejournals.comoaepublish.com

Novel Prodrugs with Enhanced Efficacy against Resistant Cell Lines

The development of novel prodrugs of 5-FU, including modified this compound derivatives, is an ongoing area of research aimed at overcoming existing resistance mechanisms and improving therapeutic outcomes. nih.govacs.org These novel prodrugs are designed to have improved properties, such as enhanced cellular uptake, more efficient conversion to active metabolites within tumor cells, or the ability to bypass specific resistance pathways. mdpi.comnih.govacs.org

Research has explored the development of this compound derivatives with modifications like hydroxymethylation or acyloxymethylation. nih.govacs.org Studies comparing the efficacy of these novel prodrugs with this compound in various cancer cell lines, including those resistant to this compound, have shown promising results. nih.govacs.org For example, some novel prodrugs have demonstrated significantly lower IC50 and IC90 values compared to this compound in a range of cancer cell lines. nih.govacs.org Crucially, these prodrugs have shown similar efficacy in both sensitive and resistant cell lines, suggesting their potential to overcome drug resistance. nih.govacs.org

The enhanced potency of some novel this compound prodrugs may be attributed to the release of additional antiproliferative compounds upon metabolic degradation. nih.govacs.org Furthermore, some derivatives have shown superior antiangiogenic activity compared to this compound in preclinical models. nih.govacs.org These findings highlight the potential of novel prodrug strategies to improve the effectiveness of this compound-based therapies, particularly in the context of drug resistance. nih.govnih.govacs.org

Research Findings Data Table:

| Compound | Cell Line (Sensitivity to this compound) | IC50 (µM) - this compound | IC50 (µM) - Novel Prodrug (Example) | Fold Improvement (this compound/Prodrug) | Reference |

| This compound | HT-29 (Sensitive) | Value A | Value B | Value A / Value B | nih.govacs.org |

| Novel Prodrug (Butyroyloxymethyl-tegafur) | HT-29 (Sensitive) | - | Value B | - | nih.govacs.org |

| This compound | LS-1034 (Resistant) | Value C | Value D | Value C / Value D | nih.govacs.org |

| Novel Prodrug (Butyroyloxymethyl-tegafur) | LS-1034 (Resistant) | - | Value D | - | nih.govacs.org |

Note: Specific numerical values for IC50 were not consistently provided in the snippets in a format suitable for direct extraction into a table without further context or calculation. The table structure above illustrates how such data, if available, would be presented to show the enhanced efficacy of novel prodrugs in both sensitive and resistant cell lines.

| Compound | Effect on Intracellular 5-FU Concentration in Resistant Cells | Effect on Intracellular FUPA Concentration in Resistant Cells | Effect on 5-FU Resistance | Reference |

| Gimeracil | Markedly Increased | Decreased | Significantly Attenuated | researchgate.net |

Detailed Research Findings:

Tegafur in Combination Therapies: Research and Rationale

Tegafur in Combination with DPD Inhibitors (e.g., Uracil (B121893), Gimeracil)

The co-administration of this compound with inhibitors of dihydropyrimidine (B8664642) dehydrogenase (DPD) is a key strategy to enhance the therapeutic index of 5-FU. DPD is the primary enzyme responsible for the degradation of 5-FU. mims.comcancernetwork.com

Rationale for Enhanced 5-FU Bioavailability and Antitumor Activity

This compound is a prodrug that is converted to the active cytotoxic agent 5-FU. mims.comwikipedia.orgdrugbank.com However, 5-FU is rapidly metabolized by DPD, particularly in the liver, which can lead to variable and often low systemic bioavailability when administered orally. cancernetwork.comnih.gov By combining this compound with a DPD inhibitor, the degradation of 5-FU is reduced, leading to increased and sustained plasma concentrations of 5-FU. mims.comcancernetwork.comcancernetwork.com This enhanced exposure to 5-FU allows more of the drug to reach tumor tissues and exert its cytotoxic effects, thereby increasing antitumor activity. mims.comcancernetwork.com The inhibition of DPD also helps to reduce the variability in 5-FU pharmacokinetics among patients. cancernetwork.com

Specific Combination Regimens (e.g., UFT, S-1)

Several specific combination regimens utilizing this compound and DPD inhibitors have been developed and clinically evaluated.

S-1 (this compound, Gimeracil (B1684388), and Oteracil): S-1 is a fixed-dose combination containing this compound, gimeracil, and oteracil, often in a molar ratio of 1:0.4:1. newdrugapprovals.orgwaocp.org Gimeracil (5-chloro-2,4-dihydroxypyridine) is a potent inhibitor of DPD, more so than uracil. mims.comwaocp.orgkarger.com Oteracil (potassium oxonate) is included to reduce gastrointestinal toxicity by inhibiting the phosphorylation of 5-FU in the gastrointestinal tract, thereby limiting its activity in normal gut mucosa while allowing higher concentrations in tumor tissues. mims.comwaocp.orgkarger.com S-1 has been evaluated in various cancers, including advanced gastric cancer, where it is indicated for use in combination with cisplatin (B142131) in some regions. wikipedia.orgnewdrugapprovals.org Research suggests S-1 based regimens, including combinations with oxaliplatin (B1677828) or irinotecan (B1672180), show acceptable response rates in colon cancer patients. waocp.org

This compound in Combination with Other Chemotherapeutic Agents

This compound is also combined with other cytotoxic agents to achieve synergistic antitumor effects and treat a wider range of malignancies.

Cisplatin Combinations

Combinations of this compound with cisplatin have been investigated, particularly in the treatment of advanced gastric cancer. wikipedia.orgnewdrugapprovals.org Cisplatin is a platinum-based chemotherapy drug that forms cross-links in DNA, inhibiting DNA synthesis and repair. nih.gov The combination of this compound/gimeracil/oteracil (S-1) with cisplatin is indicated for advanced gastric cancer in the European Union. wikipedia.org

Irinotecan Combinations

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 288216 wikipedia.orgnewdrugapprovals.org |

| Uracil | 1174 mims.comnih.govuni.luguidetopharmacology.org |

| Gimeracil | 54679224 mims.comfishersci.canih.gov |

| 5-Fluorouracil (B62378) | 3385 wikipedia.orgfishersci.sefishersci.carsc.orguni.lu |

| Cisplatin | 5460033 nih.gov, 11493598 citeab.com, 441203 citeab.com, 5702198 hznu.edu.cn, 2767 nih.gov |

| Oxaliplatin | 77994 wikipedia.orgamericanelements.com, 5310940 citeab.comciteab.com |

| Irinotecan | 60838 wikipedia.org, 60837 wikidata.orgfishersci.ca |

Data Tables

Based on the text, here is a summary of response rates from some of the studies mentioned:

| Combination Regimen | Cancer Type | Study Type | Overall Response Rate | Citation |

| S-1 vs. UFT/LV | Metastatic Colorectal | Retrospective Study | S-1: 11.8%, UFT/LV: 11.1% | researchgate.netnih.gov |

| TEGAFIRI | Metastatic Colorectal | Randomized Phase II | 41.7% | nih.gov |

| TEGAFOX | Metastatic Colorectal | Randomized Phase II | 38.9% | nih.gov |

| UFT/LV + Irinotecan | Advanced Colorectal | Phase I/II Study | 19% | psu.edu |

| TEGAFIRI | Recurrent/Metastatic CRC | Research Gate Study | Not explicitly stated as a single overall rate for the final regimen, but discusses response rates of 25-40% in Western studies and similar efficacy in the study. | spandidos-publications.comresearchgate.net |

| CPT-11 + UFT | Advanced Colorectal | Feasibility and Efficacy Study | 16% (Overall), 25% (Chemo-naïve) | scirp.org |

Leucovorin/Folinic Acid Modulation

Leucovorin, also known as folinic acid, is a form of folic acid that is used to modulate the effects of 5-FU. wikipedia.orgmacsenlab.comdrugbank.com Leucovorin enhances the activity of 5-FU by stabilizing the binding of 5-fluoro-deoxyuridine-monophosphate (FdUMP), the active metabolite of 5-FU, to the enzyme thymidylate synthase. macsenlab.comdrugbank.comnih.govresearchgate.net This stabilization leads to enhanced inhibition of thymidylate synthase, thereby blocking DNA synthesis more effectively in cancer cells. mims.commacsenlab.comdrugbank.comnih.gov

The combination of this compound (as a prodrug for 5-FU) with leucovorin has been investigated in various cancers, particularly colorectal cancer. termedia.plwikipedia.orgnih.govnih.govcancernetwork.comoup.com Studies have shown that this combination can lead to increased anti-tumor activity. termedia.plnih.govoup.com this compound in combination with uracil (UFT), where uracil inhibits the degradation of 5-FU, modulated by leucovorin, has demonstrated efficacy and acceptable tolerability in metastatic colorectal cancer. nih.govcancernetwork.comoup.com The addition of leucovorin to This compound-uracil (B1207778) is thought to further augment the therapeutic effects of 5-FU by enhancing the inhibition of DNA synthesis. termedia.plnih.gov

Emerging Combination Strategies

Research into this compound combination therapies continues to explore novel strategies, including its integration with targeted therapies and phototherapy approaches.

Targeted Therapies (e.g., Pyrotinib in HER2-amplified cancers)

Targeted therapies aim to interfere with specific molecular pathways involved in cancer growth and progression. Pyrotinib is an orally administered, irreversible tyrosine kinase inhibitor that targets HER1, HER2, and HER4 receptors. guidetopharmacology.orginvivochem.cnfrontiersin.orgresearchgate.nete-crt.org HER2 amplification is a recognized therapeutic target in various cancers, including breast and colorectal cancers. researchgate.nete-crt.orgx-mol.net

The combination of Pyrotinib and this compound has been explored, particularly in HER2-amplified cancers. A case report highlighted a remarkable therapeutic response to Pyrotinib and this compound combined with radiotherapy in a patient with metastatic rectal cancer exhibiting HER2 amplification, even after resistance to other anti-HER2 drugs. researchgate.netx-mol.netnih.gov This suggests a potential role for this combination in salvage therapy for HER2-amplified metastatic colorectal cancer patients who have become refractory to previous treatments. researchgate.netx-mol.net Pyrotinib's mechanism involves inhibiting the autophosphorylation of HER2, thereby suppressing downstream signaling pathways like MAPK and PI3K/Akt, which are involved in tumor cell proliferation and survival. frontiersin.orgresearchgate.net Combining this targeted approach with the cytotoxic effects of this compound (via 5-FU) offers a rationale for enhanced anti-tumor activity.

Phototherapy (e.g., MoS2/Tegafur Hydrogels)

Phototherapy, specifically photothermal therapy (PTT), utilizes photothermal transducing agents that convert light into heat to ablate cancer cells. researchgate.netresearchgate.net Molybdenum disulfide (MoS2) is a material that has shown promise as a photothermal agent due to its strong absorption in the near-infrared (NIR) region. researchgate.netresearchgate.net

Research has explored the development of novel pharmaceutical formulations combining this compound with MoS2 for potential use in phototherapy, particularly for skin cancer. researchgate.netresearchgate.netnih.govdntb.gov.ua One such approach involves the incorporation of MoS2 nanosheets and this compound into hydrogels. nih.gov Studies have demonstrated that MoS2 nanosheets can efficiently convert NIR light into heat. nih.gov When combined with this compound in a hydrogel formulation, this approach has shown a combined effect of photothermal and chemotherapy, leading to a greater decrease in cancer cell metabolic activity compared to MoS2 hydrogels alone. researchgate.netresearchgate.netnih.gov For instance, in one study using A-431 skin cancer cells, MoS2 + this compound hydrogels led to a 1.9-fold decrease in metabolic activity 72 hours after irradiation compared to MoS2 hydrogels. researchgate.netresearchgate.netnih.gov This indicates a synergistic potential between the photothermal effects of MoS2 and the chemotherapeutic action of this compound.

Here is a data table illustrating the effect of MoS2 and this compound combination on cancer cell metabolic activity:

| Treatment Group | Metabolic Activity (A-431 cells, 72h post-irradiation) | Fold Decrease vs. MoS2 Hydrogels |

| MoS2 Hydrogels | [Data from source, e.g., 53%] | 1.0 |

| MoS2 + this compound Hydrogels | [Data from source, e.g., 28%] | 1.9 |

Note: The exact percentage values for metabolic activity were not explicitly provided in the search snippets, but the 1.9-fold decrease was mentioned. The table structure is based on the described findings. researchgate.netresearchgate.netnih.gov

Preclinical and Translational Research on Tegafur

In Vitro Studies on Cancer Cell Lines

In vitro studies using various cancer cell lines are crucial for evaluating the direct cytotoxic effects of tegafur and its active metabolite, 5-FU, and for investigating the underlying cellular mechanisms.

Cytotoxicity Assays and IC50/IC90 Determinations

Cytotoxicity assays, such as the MTT assay, are widely used to determine the concentration of this compound or its combinations required to inhibit cancer cell growth by a certain percentage (e.g., 50% or 90%), represented by the IC50 and IC90 values, respectively. Studies have shown that the cytotoxic effect is often dose-dependent. waocp.org

For instance, a study evaluating a this compound conjugate (PEI-CyD-tegafur) showed enhanced cytotoxicity compared to free this compound in B16F10 (melanoma) and HT29 (colon cancer) cell lines. The IC50 values for the conjugate were 1.388 µg/ml in B16F10 cells and 0.598 µg/ml in HT29 cells. Notably, the conjugate exhibited lower toxicity to normal cells (COS7 fibroblasts) with an IC50 value 2–4 times higher than in the cancer cell lines, suggesting a degree of selectivity. nih.gov

Another study investigating novel prodrugs of this compound found that their IC50 and IC90 values were 5-10-fold lower than those of this compound in various cancer cell lines. nih.gov This indicates that these novel prodrugs were significantly more potent in inhibiting cancer cell viability in vitro.

| Compound | Cell Line | IC50 (µg/ml) | Reference |

| PEI-CyD-tegafur | B16F10 | 1.388 | nih.gov |

| PEI-CyD-tegafur | HT29 | 0.598 | nih.gov |

| PEI-CyD-tegafur | COS7 | Higher (2-4x) | nih.gov |

| Novel this compound prodrugs | Various | 5-10x Lower | nih.gov |

Cell Cycle Analysis and Apoptosis Induction

This compound, through its active metabolite 5-FU, influences the cell cycle and can induce apoptosis in cancer cells. 5-FU interferes with DNA synthesis, particularly during the S-phase, and can lead to cell cycle arrest and programmed cell death (apoptosis). wikipedia.orgfishersci.dkmdpi.com

Studies using 5-FU, the active form of this compound, have demonstrated dose-dependent effects on the cell cycle in colorectal cancer cell lines. Exposure to lower concentrations (e.g., 100 ng/ml) resulted in G1 arrest and later G2 arrest, with a minority of cells undergoing apoptosis. Higher concentrations (e.g., 1000 ng/ml) led to G1-S phase arrest and significant induction of apoptosis. nih.gov This suggests that the concentration of 5-FU achieved can influence the primary mode of cell death, either through mitotic catastrophe or apoptosis. nih.gov

In vivo studies using human tumor xenografts in nude mice treated with uracil-tegafur (UFT) have also shown induction of apoptosis. Tumors that were more sensitive to UFT treatment exhibited a higher percentage of apoptotic cells. nih.gov This correlation between apoptosis induction and treatment response in vivo supports the role of apoptosis as a mechanism of this compound's antitumor activity.

Mechanistic Investigations in Cellular Models

Mechanistic studies in cellular models aim to elucidate the molecular pathways through which this compound and its metabolites exert their effects. The primary mechanism of action of 5-FU involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. mims.comlunanpharma.commdpi.com By inhibiting TS, 5-FU depletes thymidine (B127349) triphosphate (dTTP), a necessary building block for DNA, thereby halting DNA replication. mims.com Additionally, 5-FU can be incorporated into RNA, disrupting its function. lunanpharma.com

In the combination product S-1 (this compound, gimeracil (B1684388), and oteracil), gimeracil inhibits dihydropyrimidine (B8664642) dehydrogenase (DPD), the enzyme responsible for the degradation of 5-FU. This inhibition increases the concentration and prolongs the half-life of 5-FU, enhancing its antitumor activity. wikipedia.orgmims.commims.com Oteracil is included to reduce gastrointestinal toxicity by inhibiting orotate (B1227488) phosphoribosyltransferase (OPRT) in the gut, which reduces the conversion of 5-FU to its active form in the gastrointestinal mucosa. wikipedia.orgmims.commims.com

Preclinical data also suggest that this compound and its metabolites may possess anti-angiogenic properties, which can contribute to their antitumor effects by inhibiting the formation of new blood vessels that tumors need to grow and spread. tandfonline.commdpi.com Furthermore, some studies indicate that this compound combinations like UFT may modulate the tumor immune microenvironment, for example, by reducing myeloid-derived suppressor cells. mdpi.com

In Vivo Animal Models of Cancer

In vivo studies using animal models, particularly xenograft models where human cancer cells are implanted into immunocompromised mice, are essential for evaluating the antitumor efficacy of this compound in a more complex biological system and for assessing its effects on metastasis.

Xenograft Models for Antitumor Efficacy Evaluation

Xenograft models are widely used to assess the ability of this compound and its combinations to inhibit tumor growth in a living organism. This compound, often in combination with other agents like uracil (B121893) or gimeracil and oteracil, has demonstrated antitumor activity in various human cancer xenograft models, including gastric, colorectal, breast, lung, pancreatic, and renal cancers. lunanpharma.com

Studies using human colorectal cancer xenografts with varying levels of thymidylate synthase (TS) expression have shown that the combination of uracil-tegafur (UFT) with leucovorin can enhance antitumor activity, particularly in tumors with high TS expression. nih.gov The addition of leucovorin is thought to potentiate the effect of 5-FU by stabilizing the binding of the active metabolite to TS. nih.gov In these models, UFT monotherapy resulted in tumor growth inhibition rates ranging from 22.8% to 66.7%, while the combination with leucovorin achieved inhibition rates between 55.1% and 78.8%. nih.govresearchgate.net

| Treatment Group | Cancer Type (Xenograft Model) | Tumor Growth Inhibition Rate (%) | Reference |

| UFT alone | Colorectal Cancer (various) | 22.8 - 66.7 | nih.govresearchgate.net |

| UFT + Leucovorin | Colorectal Cancer (various) | 55.1 - 78.8 | nih.govresearchgate.net |

| S-1 alone | Gastric Cancer (various) | Significant activity | karger.com |

| Oxaliplatin (B1677828) alone | Gastric Cancer (various) | Significant activity | karger.com |

| S-1 + Leucovorin | Gastric Cancer (various) | Significantly smaller RTV than S-1 alone | karger.com |

| S-1 + Oxaliplatin | Gastric Cancer (various) | Significantly smaller RTV than S-1 or Oxaliplatin alone | karger.com |

| S-1 + Leucovorin + Oxaliplatin | Gastric Cancer (various) | Highest antitumor activity | karger.com |

Studies have also investigated this compound in combination with other agents in xenograft models. For example, the combination of S-1 with leucovorin and oxaliplatin demonstrated enhanced antitumor activity in human gastric cancer xenografts compared to single agents or two-drug combinations. karger.com

Studies on Metastasis Inhibition

Beyond inhibiting primary tumor growth, preclinical studies have also explored the ability of this compound to inhibit metastasis, the spread of cancer cells to distant sites.

In mouse models, this compound, particularly in the UFT combination, has been shown to prolong survival in models of Lewis lung cancer and L5178Y metastasis. lunanpharma.com Oral administration of UFT has been found to inhibit liver micrometastasis from colon cancer implanted in the cecum of nude mice. nih.gov Starting UFT treatment immediately after surgery (cecectomy) in this model completely inhibited liver metastasis. nih.gov

Studies using a postsurgical metastasis model with human breast cancer cells in nude mice demonstrated that oral administration of UFT significantly inhibited the progression of micrometastasis to lymph nodes, lungs, liver, and brain. nih.gov This inhibition was observed even when tumor removal had enhanced the progression of micrometastasis in control groups. nih.gov

Furthermore, UFT has shown inhibitory action on lymphatic metastasis in a lymphogenous metastatic model using a human lung cancer cell line in SCID mice. researchgate.net These in vivo findings suggest that this compound, particularly in combination formulations, holds promise in inhibiting the metastatic spread of various cancers.

Pharmacokinetic and Pharmacodynamic Correlations in Animal Models

Preclinical studies in animal models are crucial for understanding the relationship between the concentration of this compound and its active metabolite 5-FU in the body (pharmacokinetics, PK) and the resulting biological effects, such as tumor shrinkage or toxicity (pharmacodynamics, PD). nih.goviiarjournals.orgresearchgate.net These studies help predict how the drug will behave in humans and inform the development of optimal dosing strategies.

In colorectal cancer model rats treated with uracil-Tegafur (UFT), a combination of this compound and uracil, a pharmacokinetic-pharmacodynamic model was developed to predict tumor shrinkage and myelosuppression. nih.goviiarjournals.orgiiarjournals.org Uracil is included in this combination to inhibit dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for degrading 5-FU, thereby increasing 5-FU exposure and enhancing antitumor activity. mims.comcancernetwork.commims.comnewdrugapprovals.org

Studies have evaluated the pharmacokinetics and pharmacodynamics/toxicodynamics of UFT after multiple administrations in these rat models. iiarjournals.orgiiarjournals.org The model successfully described the time-course alterations of plasma 5-FU concentrations and tumor shrinkage. iiarjournals.orgiiarjournals.org Simulations based on the PK-PD model predicted that plasma 5-FU levels would increase with higher dosages of UFT, and the model could predict tumor shrinkage with increased dose concentrations. iiarjournals.org A weak correlation was observed between platelet counts and the area under the curve (AUC) of 5-FU after UFT administration, suggesting that plasma 5-FU levels might be used to predict the severity of thrombocytopenia in UFT treatments. iiarjournals.orgiiarjournals.org

The following table summarizes some representative pharmacokinetic parameters observed in animal models for this compound and its active metabolite 5-FU when administered as UFT:

| Compound | Cmax (μmol/l) (Day 7) | Cmax (μmol/l) (Day 14) |

| This compound | 397.6 | 347.4 |

| 5-FU | 4.4 | 2.3 |

Note: Data derived from observed mean values in a colorectal cancer rat model treated with UFT (30 mg/kg as this compound) iiarjournals.org.

While preclinical models provide valuable insights, it is important to note that findings from animal data cannot be directly applied to clinical practice, and clinical PK studies are necessary for establishing personalized dosing criteria. iiarjournals.orgiiarjournals.org

Development of Novel this compound Prodrugs and Derivatives

Research efforts have focused on developing novel this compound prodrugs and derivatives to improve its anticancer activity, enhance selectivity, and overcome limitations such as drug resistance. acs.orgnih.govacs.orgscience.gov

Hydroxymethylation and Acyloxymethylation Strategies

One strategy for developing new this compound prodrugs involves hydroxymethylation or acyloxymethylation. acs.orgnih.govacs.orgscience.govacs.orgresearchgate.net These modifications aim to create prodrugs with improved properties compared to the parent compound.

Studies have described the development and characterization of new and more potent prodrugs of the 5-FU family derived by hydroxymethylation or acyloxymethylation of this compound. acs.orgnih.govacs.orgscience.govacs.orgresearchgate.net Comparison of the effect of this compound and these novel prodrugs on the viability of various cancer cell lines showed that the IC50 and IC90 values of the novel prodrugs were significantly lower than those of this compound, indicating increased potency. acs.orgnih.govacs.orgacs.orgresearchgate.net For some cell lines, the IC50 and IC90 values of the derivatives were 5-10-fold lower than those of this compound. acs.orgnih.govacs.orgacs.orgresearchgate.net

For example, a butyroyloxymethyl-Tegafur derivative (referred to as compound 3 in some studies) demonstrated significantly higher potency than this compound in inhibiting cancer cell proliferation in vitro. acs.orgnih.govacs.orgacs.orgresearchgate.net The increased potency of these prodrugs could be partly attributed to the release of formaldehyde (B43269) and butyric acid upon metabolic degradation, which contribute to the antiproliferative effect. nih.gov The activity of the butyroyloxymethyl-Tegafur derivative was attenuated by the antioxidant N-acetylcysteine, suggesting that increased reactive oxygen species may mediate its enhanced activity. acs.orgnih.govacs.orgacs.orgresearchgate.net

Prodrugs with Antiangiogenic Properties

Beyond direct cytotoxicity, researchers have explored developing this compound prodrugs that also possess antiangiogenic properties, targeting the formation of new blood vessels that tumors need to grow and spread. acs.orgnih.govacs.orgscience.govacs.org

Novel multifunctional prodrugs of this compound have been developed that display not only enhanced anticancer activity but also antiangiogenic properties. acs.orgnih.govacs.orgscience.govacs.org The butyroyloxymethyl-Tegafur derivative (compound 3) was found to be a more potent antiangiogenic agent than this compound in an in vitro matrigel (B1166635) assay. acs.orgnih.govacs.orgscience.govacs.orgresearchgate.net In vivo studies using mouse xenograft models showed that this derivative was significantly more potent than this compound in inhibiting the growth of HT-29 human colon carcinoma tumors and inhibiting 4T1 breast carcinoma lung metastases. acs.orgnih.govacs.orgscience.govacs.orgresearchgate.net This suggests that these novel prodrugs offer superior anticancer activities in both in vitro and in vivo settings, partly due to their antiangiogenic effects. acs.orgnih.govacs.orgscience.govacs.orgresearchgate.net

Prodrugs Overcoming Drug Resistance

Drug resistance is a major challenge in cancer chemotherapy. The development of this compound prodrugs aimed at overcoming existing resistance mechanisms is an active area of research. acs.orgnih.govacs.orgscience.govepo.orgnih.gov

Studies have investigated the ability of novel this compound prodrugs to overcome drug resistance in cancer cell lines. acs.orgnih.govacs.orgscience.govresearchgate.net Significant differences in the IC50 values of this compound were observed between sensitive (HT-29) and resistant (LS-1034) colon cancer cell lines. acs.orgnih.govacs.orgresearchgate.net However, the novel hydroxymethylated or acyloxymethylated this compound prodrugs affected these cell lines to a similar degree, suggesting that they were able to overcome the resistance mechanisms present in the resistant cell line. acs.orgnih.govacs.orgresearchgate.net This indicates that these modified prodrugs may offer a therapeutic advantage in cases where tumors have developed resistance to this compound or its parent drug, 5-FU. acs.orgnih.govacs.orgresearchgate.net

The combination of this compound with other agents has also been explored to overcome resistance. For example, in human colon cancer xenografts resistant to 5-FU, combined treatment with irinotecan (B1672180) and S-1 (a combination of this compound, gimeracil, and oteracil) demonstrated marked effectiveness, suggesting that irinotecan could help overcome 5-FU resistance when used with this compound-based prodrugs. nih.gov

Tegafur in Advanced Drug Delivery Systems Research

Nanotechnology-Based Delivery Systems

Nanotechnology offers promising avenues for the delivery of Tegafur, enabling improved solubility, targeted delivery, and controlled release. Various nanostructures have been explored for their potential as this compound carriers.

Polymeric Micelles for this compound Encapsulation

Polymeric micelles are self-assembling nanoparticles that can encapsulate hydrophobic drugs like this compound within their core, improving their solubility and stability in aqueous environments. These micelles typically consist of amphiphilic block copolymers jpionline.org. Research indicates that polymeric micelles can effectively encapsulate a wide range of hydrophobic anticancer drugs jpionline.orgnih.gov. They are engineered to be stable in biological fluids and can release their cargo in response to specific stimuli, such as the low pH environment found in tumors or within tumor cell endosomes nih.gov. Polymeric micelles often exhibit consistent particle size, good thermal stability, and biocompatibility jpionline.org. They can be delivered into cells via receptor-mediated endocytosis, potentially bypassing efflux pumps like P-glycoprotein jpionline.org.

Nanotubes as Drug Delivery Systems (e.g., BN, AlN, CN nanotubes)

Nanotubes, including those made of boron nitride (BN), aluminum nitride (AlN), and carbon (CN), have been investigated as potential carriers for this compound researchgate.netdergipark.org.trdergipark.org.trscirp.orgscispace.com. Theoretical studies using density functional theory (DFT) have explored the adsorption of this compound on the surface of pristine and doped BN, AlN, and CN nanotubes researchgate.netdergipark.org.trdergipark.org.trscirp.orgscispace.com. These studies evaluate structural parameters, interaction energies, and electronic properties of the resulting complexes researchgate.netresearchgate.net. Results suggest that the tendency for this compound interaction is highest with AlN nanotubes, and doping with silicon atoms can strengthen the interaction researchgate.net. The adsorption of this compound on the surface of these nanotubes has been investigated in the presence and absence of water as a solvent researchgate.net.

Graphene-Based Nanostructures

Graphene-based nanostructures, such as graphene oxide (GO) and functionalized graphene nanosheets, have been explored as drug delivery systems for this compound researchgate.netresearchgate.netnih.govtandfonline.comekb.egresearchgate.net. Molecular dynamics (MD) simulations have been used to evaluate the mechanism of this compound delivery by GO nanosheets across the cell membrane researchgate.netnih.gov. These simulations show that GO is spontaneously attracted to the cell membrane, and the formation of hydrogen bonds between the oxygen-containing groups of GO and the lipid bilayer facilitates the nanosheet's parallel orientation and partial insertion into the membrane researchgate.netnih.gov. This process can lead to a slow release of this compound from the GO surface near the cell membrane, suggesting GO's potential as a carrier for controlled release researchgate.net. Functionalization of graphene nanosheets with groups like hydroxyl, epoxide, carbonyl, and carboxyl has also been investigated using DFT to study this compound adsorption tandfonline.com. Functionalization with a carbonyl group has shown a considerable increase in the binding energy between this compound and the nanosheet tandfonline.com. The adsorption process can increase polarity, potentially enhancing solubility and dispersion of the complexes tandfonline.com.

Hydrogel Delivery Systems (e.g., Carbopol hydrogels)

Hydrogels, including those based on Carbopol, have been investigated for their potential in delivering this compound, particularly for topical administration mdpi.comprimescholars.comactapharmsci.comnih.govrsc.org. Carbopol hydrogels, composed of crosslinked polyacrylic acid polymers, are known for their high water affinity, biocompatibility, and ability to provide controlled release mdpi.comprimescholars.comactapharmsci.comnih.gov. A pharmaceutical formulation using a Carbopol hydrogel containing this compound and MoS2 nanosheets has been developed for combined phototherapy and chemotherapy of skin cancer mdpi.com. These hydrogels can provide controlled release of therapeutic agents with low toxicity mdpi.com. Carbopol hydrogels have demonstrated pH-dependent swelling and drug release properties, making them suitable for controlled delivery applications nih.gov.

Conjugates and Multifunctional Prodrugs for Co-delivery

Conjugation strategies involve chemically linking this compound to polymers or other molecules to create multifunctional systems capable of co-delivering therapeutic agents or enhancing targeting.

Polyethylenimine-Cyclodextrin-Tegafur Conjugates for Gene Delivery

Polyethylenimine-cyclodextrin-tegafur (PEI-CyD-tegafur) conjugate has been synthesized as a multifunctional prodrug for the co-delivery of this compound and reporter plasmid DNA semanticscholar.orgnih.govnih.govzju.edu.cn. This conjugate is formed by chemically linking this compound to PEI-CyD nih.govnih.gov. PEI-CyD-tegafur conjugates have shown the ability to condense plasmid DNA into nanoparticles with a positive surface charge, suitable for gene delivery nih.govnih.govzju.edu.cn. In vitro experiments have demonstrated enhanced cytotoxicity and considerable transfection efficiency in cell lines like B16F10 nih.govnih.govzju.edu.cn. This suggests the potential of PEI-CyD-tegafur as a co-delivery system with both anti-cancer activity and gene delivery capabilities nih.govnih.govzju.edu.cn.

Exosome-Based Delivery Platforms

Research into advanced drug delivery systems for this compound has explored the potential of exosome-based platforms to enhance its therapeutic index and delivery efficiency. Exosomes, as naturally derived nanovesicles, offer advantages such as biocompatibility, low immunogenicity, and the ability to transport various therapeutic molecules wikipedia.orgnewdrugapprovals.org. Their intrinsic characteristics make them promising candidates for delivering chemotherapeutic agents like this compound, a prodrug of 5-fluorouracil (B62378) wikipedia.org.

While studies focusing on the direct encapsulation of this compound within exosomes are limited in the available literature, one research effort has investigated a system combining functionalized exosomes with this compound-loaded polymeric micelles. Chen Q. et al. presented functionalized exosomes derived from attenuated Salmonella and coextruded them with polymeric micelles containing this compound. This approach aimed to leverage the properties of both exosomes and polymeric micelles to improve the synergistic therapeutic effect between the bacterial exosomes and the encapsulated drug.

The study by Chen Q. et al. utilized 220 nm polycarbonate membranes for the coextrusion process, which was repeated multiple times to ensure the polymeric micelles loaded with this compound were effectively covered by the bacterial exosomes. This method resulted in a reported drug loading efficiency for this compound within this combined exosome-polymeric micelle system.

| Delivery System Component | Loading Method | Drug Loaded | Loading Efficiency | Reference |

| Functionalized Exosomes + Polymeric Micelles | Coextrusion (with 220 nm membranes, 7 repeats) | This compound | 7.13% |

This research highlights an innovative strategy employing exosome-based platforms in conjunction with other nanocarriers to facilitate the delivery of this compound and potentially enhance its therapeutic outcomes. The use of functionalized bacterial exosomes in this context represents an exploration of diverse exosome sources for drug delivery applications. Further research is needed to fully understand the interactions, release kinetics, and in vivo efficacy of this compound delivered via such complex exosome-based hybrid systems.

Clinical Trial Research and Outcomes Excluding Dosage/administration Specifics

Survival Outcomes (Overall Survival, Progression-Free Survival)

Clinical trials investigating Tegafur-based regimens have reported varying survival outcomes depending on the cancer type and treatment setting.

In advanced biliary tract adenocarcinoma, a phase 2 study of nab-paclitaxel plus S-1 showed a median PFS of 6.0 months and a median OS of 13.2 months amegroups.org.

For non-small cell lung cancer (NSCLC), a meta-analysis of six randomized trials in Japan revealed the efficacy of adjuvant This compound-uracil (B1207778) (UFT) in improving OS in completely resected NSCLCs nih.gov. A Japanese phase 3 trial specifically in completely resected stage I lung adenocarcinoma showed that adjuvant UFT significantly improved OS compared to surgery alone, particularly for stage IB disease nih.gov. However, a real-world data analysis in a clinical trial-eligible population with completely resected stage I NSCLC did not find a significant difference in OS between patients treated with UFT and those without adjuvant chemotherapy, except potentially in a subgroup with larger tumors without ground-glass attenuation nih.govnih.gov. A population-based study in Taiwan demonstrated comparable effectiveness between oral UFT and intravenous chemotherapy in terms of OS and relapse-free survival (RFS) for early-stage NSCLC patients after surgery, with UFT use associated with longer RFS in specific subgroups like non-drinkers and those with stage IB disease researchgate.net.

Data Table: Survival Outcomes in Select Studies

| Cancer Type | Regimen | Median PFS (Months) | Median OS (Months) | 1-Year Survival Rate | 2-Year Survival Rate | 5-Year Survival Rate (Adjuvant) | Source |

| RM-ESCC (after FP failure) | S-1 | 3.0 | 11.7 | - | - | - | cancerindex.org |